3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
Description
The compound 3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a benzamide derivative featuring a benzofuran core substituted with a 4-methylbenzoyl group at position 2 and a 3-methyl group at position 3. The benzamide moiety is further modified with 3,4-dimethoxy substituents, which may influence its electronic and steric properties. Its synthesis is adapted from patented procedures involving coupling reactions and functional group modifications .
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-15-5-7-17(8-6-15)24(28)25-16(2)20-14-19(10-12-21(20)32-25)27-26(29)18-9-11-22(30-3)23(13-18)31-4/h5-14H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVDEQJRIYDQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar benzamide compounds have been found to interact with various biological targets, including monoamine transporters.
Mode of Action
It’s known that benzamides can interact with their targets through various mechanisms, such as inhibiting the uptake of neurotransmitters.
Biochemical Pathways
Benzamides have been found to affect various biochemical pathways, including those involved in neurotransmission.
Pharmacokinetics
Similar benzamide compounds have been found to exhibit various pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Biological Activity
3,4-Dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a synthetic compound derived from benzofuran, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₆H₁₅N₁O₄
- Molecular Weight : 285.30 g/mol
- IUPAC Name : 3,4-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
Anticancer Properties
Research indicates that derivatives of benzofuran exhibit significant anticancer activity. The target compound has been evaluated for its cytotoxic effects against various cancer cell lines, particularly non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23.
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| 3,4-Dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide | TBD | TBD |
| 3-Methylbenzofuran derivative (4b) | 1.48 | A549 |
| 3-Morpholinomethylbenzofuran derivative (15a) | 2.52 | NCI-H23 |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. In preliminary studies, the compound demonstrated promising activity with IC₅₀ values comparable to established anticancer agents.
The mechanisms through which benzofuran derivatives exert their anticancer effects include:
- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells, significantly increasing the percentage of apoptotic cells compared to control groups.
- Cell Cycle Arrest : Studies suggest that the compound affects cell cycle progression, leading to an accumulation of cells in specific phases that ultimately results in reduced proliferation.
- Inhibition of Angiogenesis : By targeting vascular endothelial growth factor receptors (VEGFR), the compound may inhibit angiogenesis, which is crucial for tumor growth and metastasis.
Study 1: Evaluation of Cytotoxicity
In a study evaluating various benzofuran derivatives, including the target compound, researchers conducted MTT assays to assess cytotoxicity against NSCLC cell lines. The results indicated that several derivatives exhibited significant cytotoxicity with IC₅₀ values ranging from 0.49 µM to 47.02 µM across different derivatives.
Study 2: Apoptosis Induction Mechanism
Further investigation into the apoptotic effects revealed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis showed a marked increase in Annexin V-positive cells when treated with the compound compared to untreated controls.
Comparison with Similar Compounds
Structural and Physicochemical Analysis
Substituent Effects on Lipophilicity :
- The target compound ’s 3,4-dimethoxy groups introduce moderate polarity, but its logP (~5.8) suggests significant lipophilicity, comparable to the 2-fluoro analog (logP = 5.80) .
- The tert-butyl substituent in F267-0169 increases logP (~6.2) due to its hydrophobic nature, while bromine in the bromo-analog enhances lipophilicity further (~6.0) .
Bromo (CAS 929412-63-5): Combines steric bulk and lipophilicity, which could hinder or enhance target engagement depending on the binding pocket . 3,4-Dimethoxy (Target): Methoxy groups may participate in hydrogen bonding or modulate solubility, though high logP limits aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
